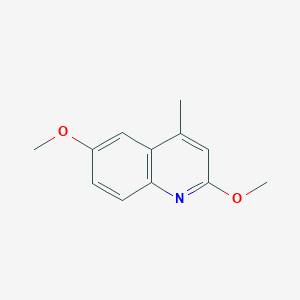











|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:11]([CH3:13])[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([O:14][CH3:15])[CH:9]=2)[N:4]=1.S(Cl)([Cl:19])(=O)=O.O>C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:12]=[C:11]([CH3:13])[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([O:14][CH3:15])[C:9]=2[Cl:19])[N:4]=1
|


|
Name
|
|
|
Quantity
|
17.9 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=NC2=CC=C(C=C2C(=C1)C)OC
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
13.4 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
3.8 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was stirred for 1 hour at 60-65° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 500 ml, four-necked round bottom flask equipped with a mechanical stirrer, condenser
|
|
Type
|
ADDITION
|
|
Details
|
thermowatch and addition funnel
|
|
Type
|
ADDITION
|
|
Details
|
was added over 20 minutes
|
|
Duration
|
20 min
|
|
Type
|
CUSTOM
|
|
Details
|
Reaction temperature
|
|
Type
|
ADDITION
|
|
Details
|
was held between 60-65° C. during this addition
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred an additional 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
The slurry was cooled to 5° C.
|
|
Type
|
CUSTOM
|
|
Details
|
the product removed by suction filtration
|
|
Type
|
WASH
|
|
Details
|
washed with water and air
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC1=NC2=CC=C(C(=C2C(=C1)C)Cl)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |